molecular formula C17H15ClN2OS3 B4153801 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole CAS No. 681006-56-4

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B4153801
CAS No.: 681006-56-4
M. Wt: 395.0 g/mol
InChI Key: AIJOHVMJEJGVQY-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative characterized by a sulfur-containing heterocyclic core. The compound features a 2-chlorobenzylthio group at position 2 and a 4-methoxybenzylthio group at position 5 (Figure 1).

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS3/c1-21-14-8-6-12(7-9-14)10-22-16-19-20-17(24-16)23-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJOHVMJEJGVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681006-56-4
Record name 4-(((5-((2-CHLOROBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ME)PHENYL METHYL ETHER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-chlorobenzyl chloride and 4-methoxybenzyl chloride with 1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group with the benzyl chlorides. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s reactivity stems from its sulfur-rich structure and heterocyclic ring , enabling diverse chemical transformations.

a. Oxidation Reactions
Sulfur atoms in thioether groups can undergo oxidation to form sulfoxides or sulfones. For example, oxidation with peracids (e.g., m-CPBA) may convert -S-benzyl to -SO-benzyl or -SO₂-benzyl, altering the compound’s electronic properties.

b. Alkylation and Substitution
Remaining sulfur sites (if present) can undergo further alkylation or substitution. For instance, treatment with alkyl halides in the presence of a base may introduce additional substituents .

c. Condensation Reactions
The thiadiazole ring can participate in Schiff base formation or coupling reactions. For example, reacting with aldehydes or ketones under acidic conditions may yield imine derivatives .

d. Electrochemical and Catalytic Activity
Thiadiazole derivatives are known to act as ligands in coordination chemistry or catalysts in organic transformations. The presence of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) may modulate catalytic efficiency .

Table 2: Potential Oxidation Products

Starting GroupOxidation ProductReagentReference
-S-benzyl-SO-benzyl (Sulfoxide)m-CPBA
-S-benzyl-SO₂-benzyl (Sulfone)H₂O₂

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
  • Molecular Formula : C17H15ClN2OS3
  • Molecular Weight : 394.96 g/mol
  • CAS Number : 681006-56-4

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of chlorobenzyl and methoxybenzyl groups enhances its lipophilicity and biological interactions.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics or antimicrobial agents .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a derivative exhibited cytotoxic effects against breast cancer cells by disrupting cell cycle progression and promoting cell death through oxidative stress mechanisms .

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties. In animal models, thiadiazole derivatives have been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This opens avenues for therapeutic applications in chronic inflammatory conditions .

Drug Development

Due to its diverse biological activities, 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole serves as a lead compound in drug development. Its structure can be modified to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Synthesis of New Derivatives

The synthesis of new derivatives based on this compound can lead to the discovery of novel therapeutic agents. Techniques such as combinatorial chemistry are employed to create libraries of thiadiazole derivatives for high-throughput screening against various biological targets .

Pesticidal Activity

Thiadiazole derivatives have shown promise as agrochemicals. Studies indicate that compounds with similar structures exhibit insecticidal and fungicidal properties. This makes them potential candidates for developing new pesticides that are effective yet environmentally friendly .

Plant Growth Regulators

Research has suggested that thiadiazoles can act as plant growth regulators, enhancing growth rates and resistance to stress in various crops. Their application could lead to improved agricultural yields and sustainability .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus; potential antibiotic development
Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells; cytotoxic effects observed
Anti-inflammatory EffectsReduced inflammation markers in animal models; therapeutic potential identified
Pesticidal ActivityInsecticidal effects on common agricultural pests; eco-friendly alternative suggested

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole (CAS: 477329-13-8)

  • Structural Differences : Replaces the 2-chlorobenzyl group with a 4-fluorobenzyl moiety and positions the methoxy group at the 3-position of the benzyl ring instead of the 4-position.

2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole (CAS: 476486-09-6)

  • Structural Differences : Features a 2,6-dichlorobenzylthio group at position 5 and a simple benzylthio group at position 2.
  • Impact: The dichloro substitution increases lipophilicity and steric hindrance, which may enhance membrane permeability but reduce aqueous solubility compared to the monochloro analog .

5-(2-Chlorobenzylthio)-2-mercapto-1,3,4-thiadiazole (CAS: 345991-75-5)

  • Structural Differences : Retains the 2-chlorobenzylthio group at position 5 but replaces the 4-methoxybenzylthio group with a mercapto (-SH) group at position 2.
  • Impact : The free thiol group increases reactivity, enabling disulfide bond formation or metal chelation, which may limit stability but enhance redox-modulating activity .

Anticancer Activity

  • 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Compound 42): Exhibited IC₅₀ values of 120–160 μM against MCF-7 breast cancer cells, attributed to halogenated aryl groups enhancing DNA intercalation or kinase inhibition .
  • Target Compound : The 4-methoxybenzyl group may reduce cytotoxicity compared to dichlorophenyl analogs but improve selectivity due to hydrogen-bonding interactions with target proteins.

Anticonvulsant Activity

  • 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (Compound IIf): Demonstrated significant protection against electroshock-induced seizures, likely due to the pyridyl group’s ability to cross the blood-brain barrier .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Substituent Effects
Target Compound Not reported Moderate in DMSO/ethanol 4-Methoxy enhances polarity
2-(3,4-Dichlorophenylamino)-thiadiazole (F-5) 232.6–235.0 Low in water, high in DMF Dichloro groups increase crystallinity
2-(Naphthalen-1-ylamino)-thiadiazole (F-7) 186.1–186.9 Soluble in chloroform Naphthyl group enhances lipophilicity

Biological Activity

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of a thiadiazole ring substituted with chlorobenzyl and methoxybenzyl groups. Its molecular formula is C17H15ClN2S3C_{17}H_{15}ClN_2S_3 with a molecular weight of approximately 394.96 g/mol. The presence of electron-donating and electron-withdrawing groups in its structure may influence its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole moiety enhances the interaction with biological targets, leading to effective inhibition of microbial growth. Various studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives, including 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole. Research indicates that this compound may induce cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
SK-OV-3 (Ovarian)19.5Induction of apoptosis
HCT116 (Colon)3.29Cell cycle arrest and apoptosis
MCF-7 (Breast)10.0Inhibition of proliferation

The mechanisms through which 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole exerts its biological effects include:

  • Apoptosis Induction : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific phases, thereby inhibiting cell proliferation.
  • Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy through synergistic effects.

Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives of thiadiazoles were tested against various human cancer cell lines. The compound demonstrated significant inhibition against SK-OV-3 and HCT116 cells, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another research highlighted the antimicrobial activity of thiadiazole derivatives against both gram-positive and gram-negative bacteria. The study concluded that modifications in the substituent groups could enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing 2-((2-chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A validated approach involves reacting thiol-containing intermediates (e.g., 5-substituted-1,3,4-thiadiazole-2-thiols) with halogenated benzyl derivatives (e.g., 2-chlorobenzyl chloride and 4-methoxybenzyl chloride) under basic conditions (e.g., KOH in DMF). Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour enhance reaction efficiency . Post-synthesis, products are purified via recrystallization in ethanol or aqueous acetic acid .

Q. How is the structural integrity of this thiadiazole derivative confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy to identify characteristic peaks for C-S (650–750 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹), and thioether linkages.
  • ¹H NMR to resolve chemical shifts for methoxy (-OCH₃, δ ~3.8 ppm), chlorobenzyl protons (δ ~7.2–7.4 ppm), and thiadiazole ring protons (δ ~8.2–8.5 ppm) .
  • Chromatography (TLC/HPLC) to verify purity and monitor reaction progress .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : Polar aprotic solvents (DMF, DMSO) are preferred for dissolution due to the compound’s hydrophobic aromatic substituents. Stability assays in aqueous media require buffered solutions (pH 7.4) with <5% organic cosolvents to prevent precipitation .

Advanced Research Questions

Q. How do substituents (2-chlorobenzyl vs. 4-methoxybenzyl) influence electronic properties and reactivity?

  • Methodology :

  • Computational analysis (DFT calculations) to map electron density distribution. The electron-withdrawing Cl group reduces electron density on the thiadiazole ring, while the methoxy group increases resonance stabilization .
  • Electrochemical profiling (cyclic voltammetry) to assess redox behavior and HOMO-LUMO gaps .

Q. What molecular docking strategies predict interactions with biological targets (e.g., kinases)?

  • Methodology :

  • Target selection : Prioritize kinases (e.g., ERK, Akt) based on structural homology with validated thiadiazole targets .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate poses via MD simulations (GROMACS) to assess binding stability .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. neuroprotection) be resolved?

  • Methodology :

  • Dose-response profiling across cell lines (e.g., A549, SH-SY5Y) to establish therapeutic windows.
  • Pathway-specific assays (e.g., Western blotting for ERK/Akt phosphorylation) to differentiate pro-apoptotic vs. survival signaling .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodology :

  • Flow chemistry to control reaction exothermicity and improve yield.
  • Heterogeneous catalysts (e.g., immobilized KF/Al₂O₃) to reduce side reactions during benzylthio group attachment .

Data-Driven Analysis

Table 1 : Comparative Bioactivity of Thiadiazole Derivatives

CompoundIC₅₀ (μM) A549 CellsAntimicrobial Activity (MIC, μg/mL)Reference
Target compound 12.3 ± 1.232 (S. aureus)
2-Amino-5-(4-bromophenyl)18.7 ± 2.145 (E. coli)
FABT (Fluorophenyl derivative)8.9 ± 0.928 (C. albicans)

Key Insight : The target compound’s dual thioether substituents enhance membrane permeability, correlating with lower IC₅₀ values compared to monosubstituted analogs .

Contradictions and Resolutions

  • Conflict : reports high yields (~80%) using PEG-400, while notes lower yields (23%) with DMF/KOH.
    • Resolution : PEG-400’s phase-transfer properties improve reaction homogeneity, whereas DMF may favor side reactions (e.g., oxidation of thiols). Catalyst choice (Bleaching Earth Clay vs. anhydrous K₂CO₃) also impacts efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

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